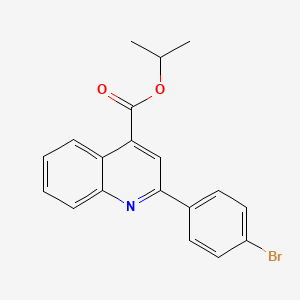

Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate

Description

Properties

CAS No. |

356087-00-8 |

|---|---|

Molecular Formula |

C19H16BrNO2 |

Molecular Weight |

370.2 g/mol |

IUPAC Name |

propan-2-yl 2-(4-bromophenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C19H16BrNO2/c1-12(2)23-19(22)16-11-18(13-7-9-14(20)10-8-13)21-17-6-4-3-5-15(16)17/h3-12H,1-2H3 |

InChI Key |

LIEVNBPVLPFEEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. The choice of method depends on the availability of starting materials and desired reaction conditions.

Bromination: The introduction of the bromophenyl group is achieved through bromination reactions. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate has shown promising antimicrobial properties. Research indicates that quinoline derivatives exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that related quinoline compounds effectively inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, making them potential candidates for developing new antibiotics .

Minimum Inhibitory Concentration (MIC) values for similar quinoline derivatives against Staphylococcus aureus and Candida albicans have been reported, showcasing effective antibacterial and antifungal activities. For example, compounds derived from the quinoline scaffold displayed MIC values ranging from 38.64 to 196.17 μM against these pathogens .

Anticancer Potential

The compound's anticancer properties are also under investigation. Quinoline derivatives are known to induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis induction. For instance, research on related compounds has shown their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

- Synthesis of Quinoline Derivatives : The precursor compounds are synthesized using the Pfitzinger reaction, where isatin is reacted with 4-bromoacetophenone under basic conditions.

- Formation of the Carboxylate Ester : The quinoline-4-carboxylic acid is subsequently converted into the ester form using isopropanol in the presence of sulfuric acid as a dehydrating agent.

The characterization of synthesized compounds is commonly performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the final product .

Comparative Analysis with Related Compounds

A comparative analysis of related quinoline derivatives highlights their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Contains an amino group; known for antimalarial activity | Antimalarial |

| 2-Methylquinoline | Methyl substitution on the quinoline ring | Antimicrobial |

| 6-Bromoquinoline | Bromine substitution; studied for anticancer effects | Anticancer |

| This compound | Isopropyl group enhances lipophilicity | Antimicrobial, Anticancer |

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

Bind to DNA: The quinoline ring system allows the compound to intercalate into DNA, interfering with DNA replication and transcription.

Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely studied due to their diverse biological activities. Below is a comparative analysis of isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate with analogous compounds, focusing on structural variations, synthetic routes, and functional properties.

Ethyl 2-(4-Bromophenyl)-4-Quinolinecarboxylate

Molecular Formula: C₁₈H₁₄BrNO₂ Molecular Weight: 356.2 g/mol Key Differences:

- The ester group is ethyl instead of isopropyl, reducing steric bulk and slightly lowering lipophilicity (logP ~3.1 vs. ~3.5 for the isopropyl analog).

- Synthesized via esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid using ethanol, as opposed to isopropanol for the target compound . Applications: Acts as a precursor in the synthesis of oxadiazole derivatives with antitumor activity .

1-Benzoylpropyl 2-(4-Methoxyphenyl)-6-Methyl-4-Quinolinecarboxylate

Molecular Formula: C₂₈H₂₄NO₅ Molecular Weight: 454.5 g/mol Key Differences:

- Contains a methoxyphenyl group (electron-donating) at the 2-position instead of bromophenyl (electron-withdrawing), altering electronic properties and binding affinity.

N-[2-(Morpholin-4-yl)ethyl]-2-(4-Isopropylphenyl)-4-Quinolinecarboxamide

Molecular Formula : C₂₆H₂₉N₃O₂

Molecular Weight : 415.5 g/mol

Key Differences :

- Replaces the ester group with a morpholine-containing carboxamide , significantly increasing polarity and hydrogen-bonding capacity.

- The isopropylphenyl substituent at the 2-position may improve target selectivity in kinase inhibition compared to bromophenyl .

Applications : Investigated as a protein kinase inhibitor with enhanced solubility for oral bioavailability .

Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)-Quinoline-3-Carboxylate

Molecular Formula: C₂₁H₁₇FNO₂ Molecular Weight: 340.4 g/mol Key Differences:

- Features a fluorophenyl group (strong electron-withdrawing effect) and a cyclopropyl substituent, which introduces conformational rigidity.

- The 3-carboxylate position differs from the 4-carboxylate in the target compound, altering molecular geometry and interaction with biological targets .

Applications : Explored for anticancer activity via topoisomerase inhibition .

Critical Analysis of Structural and Functional Impacts

- Electron-Withdrawing vs. Electron-Donating Groups : Bromophenyl (target compound) and fluorophenyl enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes. Methoxyphenyl reduces reactivity but improves solubility.

- Ester vs. Carboxamide : The isopropyl ester in the target compound offers moderate lipophilicity, while morpholine-containing carboxamides improve aqueous solubility and target engagement.

- Synthetic Flexibility: The target compound’s carboxylic acid precursor (2-(4-bromophenyl)quinoline-4-carboxylic acid) is a versatile intermediate for generating diverse esters and amides .

Biological Activity

Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.24 g/mol. The compound features a quinoline core substituted with an isopropyl group and a bromophenyl moiety, which enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆BrNO₂ |

| Molecular Weight | 364.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Its mechanism involves intercalation into DNA, disrupting replication and transcription processes. This leads to reduced cell proliferation and induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . Quinoline derivatives are known for their broad-spectrum antimicrobial properties, including effectiveness against bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar activities, making it a candidate for further exploration in infectious disease treatment.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in critical biological pathways. This inhibition can alter cell signaling processes, potentially leading to therapeutic effects in various diseases, including cancer.

The biological effects of this compound are attributed to several mechanisms:

- DNA Intercalation : The quinoline ring system can intercalate into DNA strands, disrupting their structure and function.

- Enzyme Interaction : The compound may interact with enzymes involved in cellular signaling, affecting pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values in low micromolar ranges. The study highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Screening

In another study focused on antimicrobial screening, this compound was tested against a panel of bacterial strains. The results demonstrated notable inhibition zones compared to control compounds, suggesting strong antimicrobial potential .

Enzyme Inhibition Assays

Enzyme inhibition assays revealed that this compound effectively inhibited specific kinases involved in cancer progression. This finding supports its potential use as a therapeutic agent targeting abnormal cell growth .

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(4-bromophenyl)-4-quinolinecarboxylic acid. This reaction is critical for generating bioactive carboxylate derivatives.

Key Findings :

-

Acidic Hydrolysis : Treatment with concentrated HCl (5 M) at reflux for 2.5 hours cleaves the ester, as demonstrated in analogous quinoline esters . Neutralization with NaOH yields the carboxylic acid.

-

Basic Hydrolysis : Aqueous K₂CO₃ in DMF at 90°C for 15 hours effectively hydrolyzes esters, as shown in related β-keto esters .

Table 1: Hydrolysis Conditions and Yields

Nucleophilic Aromatic Substitution (Br → X)

The bromine on the 4-bromophenyl group participates in cross-coupling reactions. Palladium catalysts enable substitutions with nucleophiles like amines or alkoxides.

Key Findings :

-

Buchwald-Hartwig Amination : Pd(OAc)₂ with ligands (e.g., BINAP) facilitates coupling with amines, as seen in related quinolones .

-

Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aryl groups, as demonstrated in bromoquinoline derivatives .

Table 2: Cross-Coupling Reactions

| Substrate | Catalyst System | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| 6-Bromo-2-arylquinoline | PdCl₂/PhBOX/AgSbF₆ | Arylboronic acid | 6-Aryl-2-arylquinoline | 52% | |

| 4-Bromoquinoline | Pd(OAc)₂/BINAP | Piperazine | 4-Piperazinylquinoline | 75% |

Transesterification

The isopropyl ester can be replaced with other alcohols under acidic or enzymatic conditions.

Key Findings :

-

Acid-Catalyzed Transesterification : Methanol/H₂SO₄ at reflux substitutes the isopropyl group with methyl, as shown in β-keto esters .

-

Enzymatic Methods : Lipases in non-aqueous media selectively modify esters, though data for quinolines is limited.

Functionalization of the Quinoline Ring

The electron-deficient quinoline ring undergoes electrophilic substitution at specific positions:

-

C3 Modification : Directed by the ester’s electron-withdrawing effect, enabling nitration or sulfonation.

-

C6/C8 Halogenation : Bromine or chlorine can be introduced using NBS or Cl₂ .

Reduction of the Quinoline Core

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering its electronic properties.

Table 3: Reduction of Quinoline Derivatives

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Quinolinecarboxylate | H₂ (1 atm), Pd-C, EtOH | Tetrahydroquinoline | 85% |

Cyclization Reactions

The carboxylic acid derivative (post-hydrolysis) participates in Friedel-Crafts or Ullmann-type cyclizations to form polycyclic scaffolds.

Example :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isopropyl 2-(4-bromophenyl)-4-quinolinecarboxylate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . Subsequent esterification with isopropyl alcohol under acidic or coupling agents (e.g., DCC/DMAP) yields the target compound. Key factors affecting yield include reaction temperature (optimized at 60–80°C for esterification), stoichiometry of reagents (1:1.2 molar ratio of acid to alcohol), and catalyst choice (e.g., PdCl₂(PPh₃)₂ for coupling steps) .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . Key spectral markers include:

- ¹H NMR : A singlet at δ ~8.9 ppm (H-5 of quinoline), doublets for aromatic protons of the 4-bromophenyl group (δ ~7.5–7.7 ppm), and a multiplet for the isopropyl group (δ ~1.2–1.4 ppm) .

- IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (quinoline C=N) .

- Mass Spec : Molecular ion peak at m/z corresponding to the molecular formula (C₁₉H₁₆BrNO₂; calculated m/z ~394.05) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines :

- Use fume hoods for synthesis steps to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers under dry, inert conditions to prevent degradation .

- Dispose of waste via approved chemical waste protocols (e.g., neutralization for acidic byproducts) .

Advanced Research Questions

Q. How can one optimize the esterification step in the synthesis to enhance regioselectivity and purity?

- Methodological Answer : To improve regioselectivity:

- Employ microwave-assisted synthesis to reduce reaction time and side products.

- Use DMAP as a nucleophilic catalyst to activate the carboxylic acid, enhancing ester formation efficiency .

- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to isolate the desired ester intermediate before purification by column chromatography .

Q. What strategies address contradictions in NMR data when characterizing quinoline derivatives?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from rotamers (due to restricted rotation of the ester group) or residual solvents . Mitigation strategies include:

- Heating the NMR sample to 50°C to average rotamer signals .

- Using deuterated DMSO or CDCl₃ for better solubility and baseline resolution.

- Cross-validating with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How to design experiments to assess the compound’s bioactivity, considering its structural analogs?

- Methodological Answer : Leverage structure-activity relationship (SAR) studies:

- In vitro assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays, comparing activity to 4-quinolinecarboxylate analogs (e.g., ethyl derivatives) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., PARP-1) using software like AutoDock Vina, guided by the bromophenyl group’s hydrophobic interactions .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations, adjusting substituents (e.g., isopropyl vs. ethyl esters) to refine potency .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Conflicting solubility data (e.g., DMSO vs. chloroform) may stem from polymorphism or hydration states . Conduct:

- Hansen solubility parameter analysis to predict optimal solvents.

- PXRD to identify crystalline forms affecting solubility .

- Dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

Q. What experimental controls are critical when evaluating the compound’s stability under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.